

An In-Depth Technical Guide to 4-Heptanamine

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Compound of Interest

Compound Name: 4-Heptanamine

Cat. No.: B091976

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Heptanamine**, including its chemical identity, physicochemical properties, synthesis, analytical methods, and potential biological significance.

Chemical Identity and Synonyms

4-Heptanamine is a primary aliphatic amine. Its fundamental details are summarized below.

Identifier	Value
CAS Number	16751-59-0
Molecular Formula	C ₇ H ₁₇ N
IUPAC Name	Heptan-4-amine

Common Synonyms:

- 4-Heptylamine
- 4-Aminoheptane
- 1-Propylbutylamine
- 1-Propylbutanamine

- (Heptan-4-yl)amine
- Butanamine, 1-propyl-
- BRN 1697157
- EINECS 240-814-5

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Heptanamine**.

Property	Value	Source
Molecular Weight	115.22 g/mol	PubChem
Appearance	Colorless to pale yellow liquid	CymitQuimica
Odor	Characteristic amine odor	CymitQuimica
Density	0.77 g/cm ³	ChemBK
Boiling Point	140 °C	ChemBK
Melting Point	-19 °C (estimate)	ChemBK
pKa	11.04 ± 0.35 (Predicted)	ChemBK
Solubility	Soluble in water and organic solvents	CymitQuimica

Experimental Protocols

Synthesis via Reductive Amination of 4-Heptanone

A common and efficient method for the synthesis of **4-Heptanamine** is the reductive amination of 4-heptanone.^{[1][2][3]} This one-pot reaction involves the formation of an imine intermediate from the ketone and ammonia, which is then reduced in situ to the desired amine.^[4]

Materials:

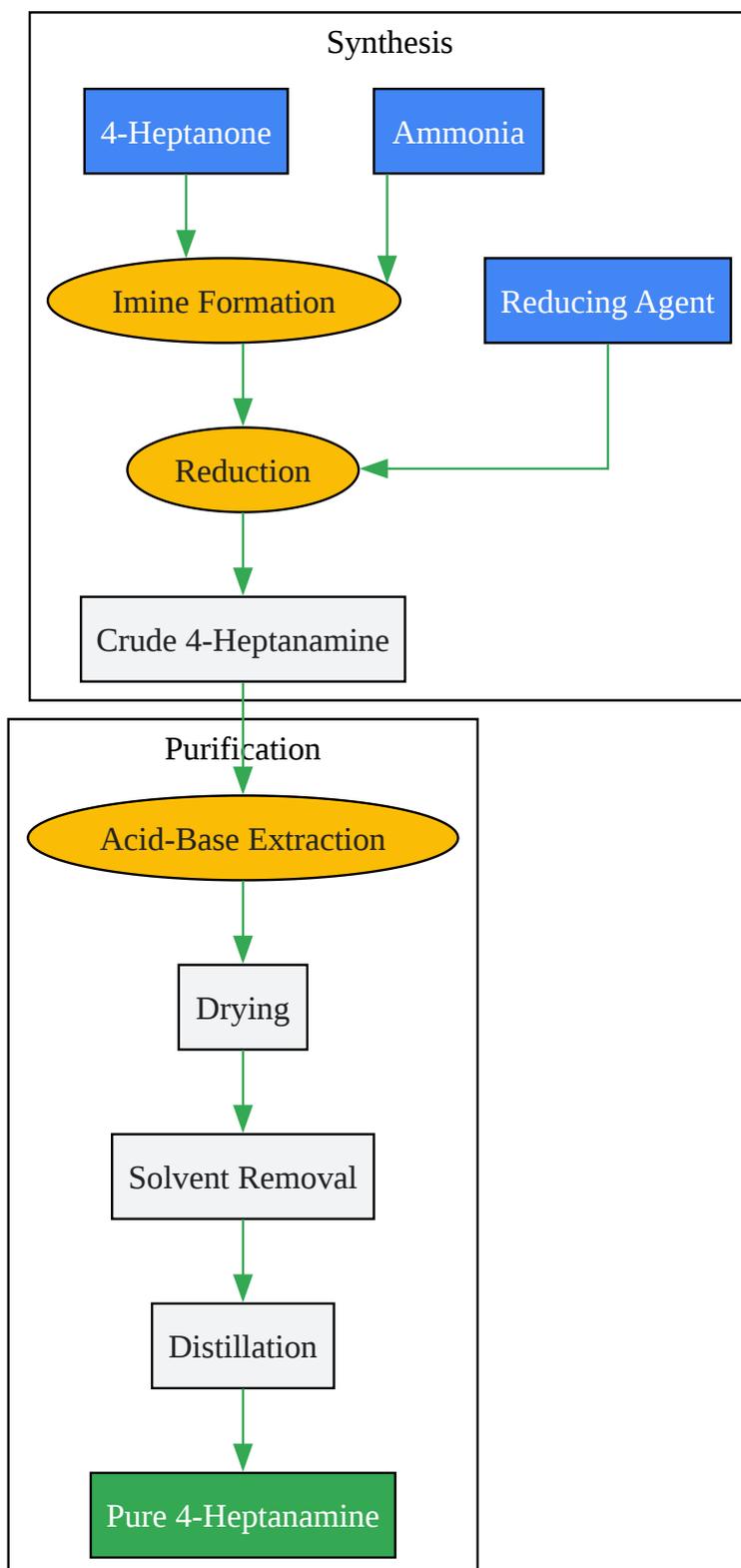
- 4-Heptanone

- Ammonia (e.g., ammonium chloride as a source)
- Reducing agent (e.g., sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$))[2][5]
- Methanol (or another suitable solvent like 1,2-dichloroethane)
- Hydrochloric acid (HCl), 1M solution
- Sodium hydroxide (NaOH), aqueous solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Diethyl ether (or other extraction solvent)

Procedure:

- Imine Formation: In a round-bottom flask, dissolve 4-heptanone (1 equivalent) and ammonium chloride (1.5-3 equivalents) in methanol. Stir the mixture at room temperature. The pH should be maintained between 6 and 7 to facilitate imine formation.[1]
- Reduction: To the stirring solution, slowly add sodium cyanoborohydride (1.5 equivalents). The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - Quench the reaction by slowly adding 1M HCl to neutralize excess reducing agent and ammonia.
 - Remove the methanol under reduced pressure.
 - Perform an acid-base extraction to separate the amine from unreacted ketone and other byproducts. Add diethyl ether to the aqueous residue and separate the layers. The aqueous layer, containing the protonated amine, is retained.
 - Wash the organic layer with 1M HCl to ensure all amine is extracted into the aqueous phase.

- Combine the aqueous layers and basify with NaOH solution until the pH is >10.
- Extract the free amine into diethyl ether (3x).
- Purification:
 - Combine the organic extracts from the basified solution and dry over anhydrous sodium sulfate.
 - Filter to remove the drying agent and concentrate the solvent under reduced pressure.
 - For high purity, the resulting crude **4-Heptanamine** can be purified by fractional distillation under reduced pressure.



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Caption: Synthesis and Purification Workflow for **4-Heptanamine**.

Analytical Methods

GC-MS is a powerful technique for the identification and quantification of **4-Heptanamine**. Due to the basic nature of amines, which can cause peak tailing, proper column selection and sample preparation are crucial.[6]

Instrumentation:

- Gas chromatograph with a mass selective detector (MSD).
- Column: A low- to mid-polarity column, such as a DB-5ms or equivalent, is often suitable.
- Injector: Split/splitless injector.

Typical GC-MS Parameters:

Parameter	Value
Injector Temperature	250 °C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0-1.5 mL/min
Oven Program	Initial 50 °C, hold 2 min, ramp at 10 °C/min to 250 °C, hold 5 min
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

Sample Preparation for Quantitative Analysis:

- Prepare a stock solution of **4-Heptanamine** in a suitable solvent (e.g., methanol or dichloromethane).

- Create a series of calibration standards by serial dilution of the stock solution.
- For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.
- An internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties but a different retention time) should be added to all standards and samples for accurate quantification.^[7]
- Inject 1 μL of each standard and sample into the GC-MS.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
- Determine the concentration of **4-Heptanamine** in the samples from the calibration curve.

^1H and ^{13}C NMR spectroscopy are essential for the structural confirmation of **4-Heptanamine**.

Typical NMR Parameters:

Parameter	^1H NMR	^{13}C NMR
Spectrometer	400 MHz or higher	100 MHz or higher
Solvent	Chloroform-d (CDCl_3) or Methanol-d ₄ (CD_3OD)	Chloroform-d (CDCl_3) or Methanol-d ₄ (CD_3OD)
Reference	Tetramethylsilane (TMS) at 0 ppm	CDCl_3 at 77.16 ppm or CD_3OD at 49.00 ppm

Expected Spectral Features for **4-Heptanamine** (Structure: $\text{CH}_3\text{CH}_2\text{CH}_2\text{-CH}(\text{NH}_2)\text{-CH}_2\text{CH}_2\text{CH}_3$):

- ^1H NMR:
 - A triplet corresponding to the two terminal methyl (CH_3) groups.
 - Multiplets for the methylene (CH_2) groups.
 - A multiplet for the methine (CH) proton attached to the nitrogen.

- A broad singlet for the amine (NH₂) protons, which may exchange with deuterium in D₂O.
- ¹³C NMR:
 - Distinct signals for the chemically non-equivalent carbons. Due to symmetry, the number of signals will be less than seven. One would expect signals for the C4 carbon (attached to NH₂), the C3/C5 carbons, the C2/C6 carbons, and the C1/C7 carbons.

Biological Activity and Signaling Pathways

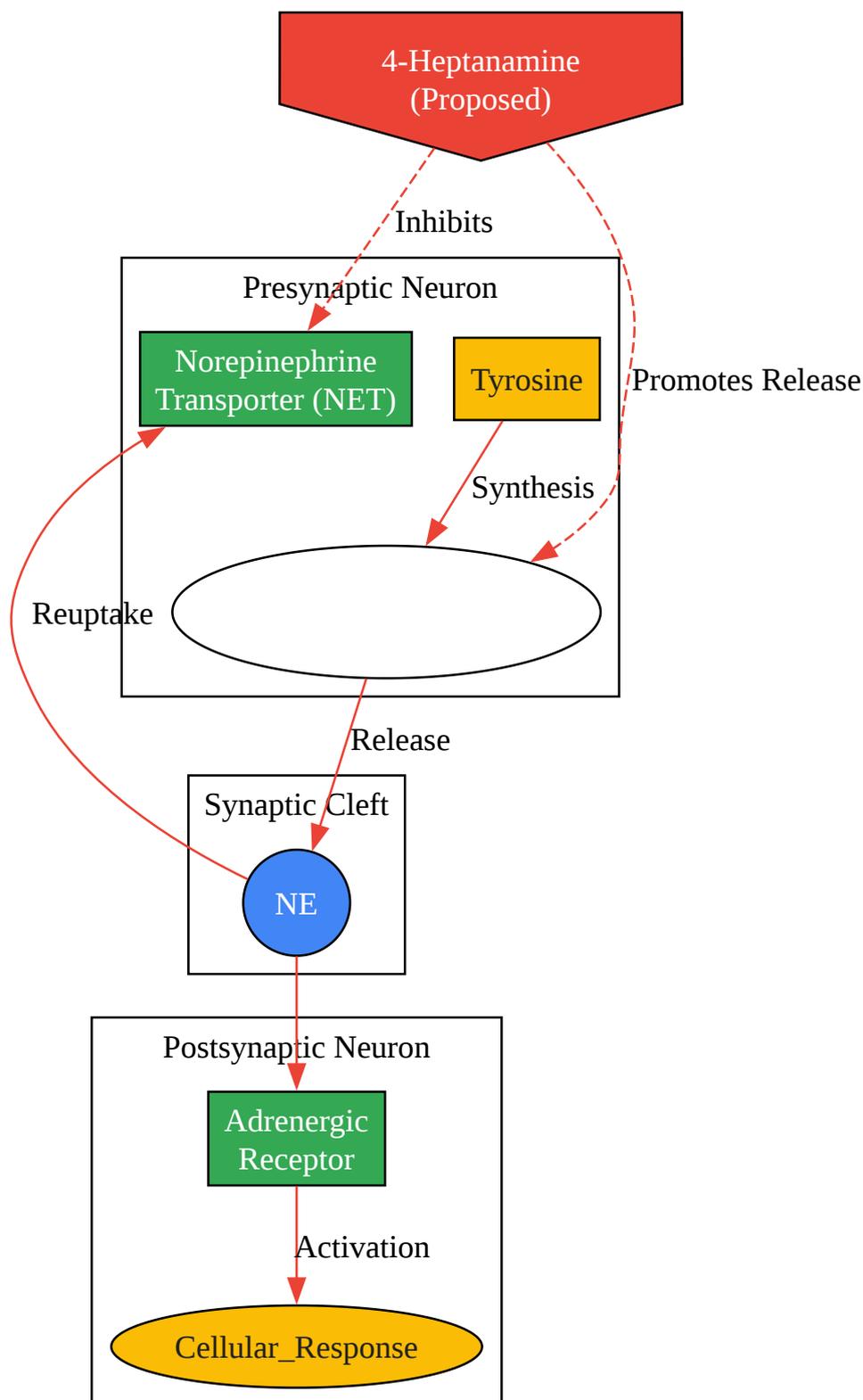
Direct studies on the specific signaling pathways of **4-Heptanamine** are limited. However, its structural similarity to other short-chain aliphatic amines, such as tuaminoheptane (2-aminoheptane), provides a strong basis for its potential mechanism of action.^{[8][9]}

Tuaminoheptane is known to be a sympathomimetic agent that acts as a vasoconstrictor and nasal decongestant.^{[8][10]}

The primary mechanism of action for tuaminoheptane is the inhibition of norepinephrine reuptake and the promotion of its release.^[8] This leads to increased levels of norepinephrine in the synaptic cleft, which then stimulates adrenergic receptors. Given that **4-Heptanamine** is also a short-chain alkylamine, it is plausible that it interacts with monoamine transporters, such as the norepinephrine transporter (NET).

Aliphatic amines, in general, can exhibit a range of biological activities, including antimicrobial effects.^[11] Their basicity and lipophilicity allow them to interact with cell membranes and potentially disrupt cellular processes.

The diagram below illustrates the proposed mechanism of action for a sympathomimetic amine like tuaminoheptane, which may be applicable to **4-Heptanamine**.



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